molecular formula C10H11NO B6267214 2-methoxy-3-phenylpropanenitrile CAS No. 81113-09-9

2-methoxy-3-phenylpropanenitrile

Cat. No.: B6267214
CAS No.: 81113-09-9
M. Wt: 161.2
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Description

2-Methoxy-3-phenylpropanenitrile is a nitrile derivative characterized by a propanenitrile backbone substituted with a methoxy (-OCH₃) group at position 2 and a phenyl ring at position 3. Its structure combines aromatic (phenyl) and polar (methoxy, nitrile) functionalities, which may influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

81113-09-9

Molecular Formula

C10H11NO

Molecular Weight

161.2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of benzyl cyanide with methanol in the presence of a base such as sodium methoxide . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of 2-methoxy-3-phenylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-3-phenylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3-phenylpropanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table highlights key structural differences between 2-methoxy-3-phenylpropanenitrile and compounds from the provided evidence:

Compound Core Structure Substituents Functional Groups Present Reference
This compound Propanenitrile 2-methoxy, 3-phenyl Nitrile, ether, aromatic Hypothetical
Compound in Tetrahydrofuran-propanenitrile Bis(4-methoxyphenyl)methyl, tert-butyldimethylsilyl, thio-pyrimidinone, etc. Nitrile, ether, sulfide, silyl ether
Compounds in 1,2,4-Triazole-thioacetonitrile 2-, 3-, 4-methoxyphenyl, 3,4,5-trimethoxyphenyl Nitrile, triazole, thioether

Key Observations :

  • Complexity : The compound in has a highly complex structure with multiple protecting groups (e.g., tert-butyldimethylsilyl) and a tetrahydrofuran core, making it less comparable to the simpler this compound .
  • Heterocyclic Influence : Compounds in incorporate a 1,2,4-triazole ring and shorter acetonitrile chains, which may enhance hydrogen-bonding interactions and alter biological activity compared to the phenylpropanenitrile backbone .

Key Observations :

  • Complexity vs. Simplicity : The synthesis in involves advanced protecting-group strategies and phosphoramidite chemistry, which are unnecessary for simpler nitriles like this compound .
  • Triazole-Specific Methods : emphasizes heterocyclic triazole formation, which diverges from the linear aliphatic synthesis required for the target compound .
Physicochemical Properties

While explicit data for this compound are unavailable, trends can be extrapolated:

  • Solubility : The phenyl group may reduce water solubility compared to ’s triazole derivatives, which have polar heterocycles .
  • Stability : The absence of labile groups (e.g., silyl ethers in ) suggests greater stability under basic or aqueous conditions .

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